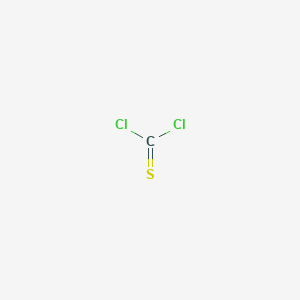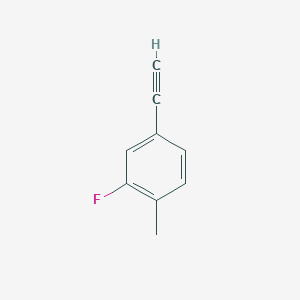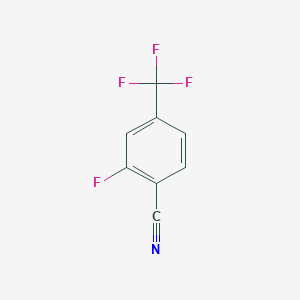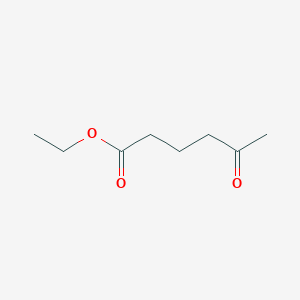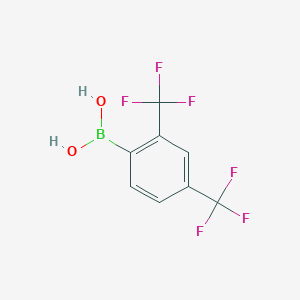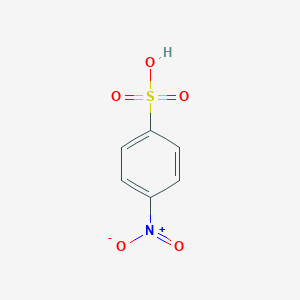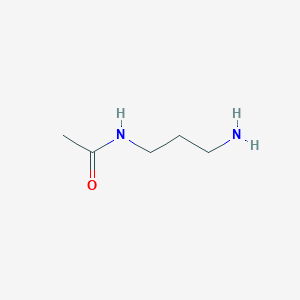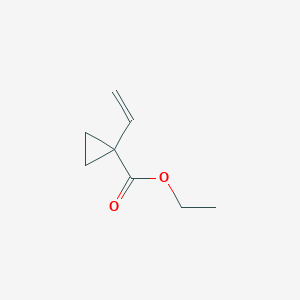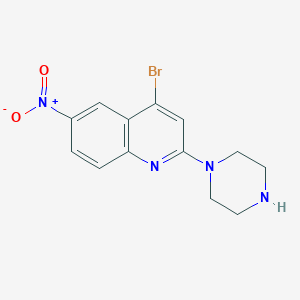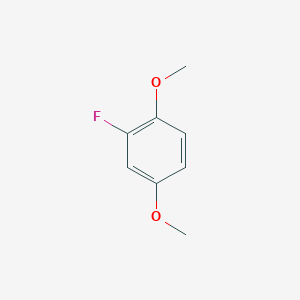
Polyglyceryl-3 caprate
Vue d'ensemble
Description
Polyglyceryl-3 Caprate is a vegetable-derived, PEG-free, refatting agent with excellent thickening properties for shampoos, liquid soaps, and bath oils . It is an ester of capric fatty acid with polyglycerol containing three glyceryl units . It helps to provide better and softer skin feel . It is a PEG-free, biodegradable, and water-soluble surfactant .
Molecular Structure Analysis
Polyglyceryl-3 Caprate is a polyether comprising 2 to 20 glyceryl residues, end-capped by esterification with simple carboxylic acids, such as fatty acids . The molecular formula is C19H38O8 and the molecular weight is 394.5 .
Physical And Chemical Properties Analysis
Polyglyceryl-3 Caprate is a liquid . It is slightly soluble in water . Its density is 2.2±0.1 g/cm3 and its boiling point is 330.0±11.0 °C at 760 mmHg .
Applications De Recherche Scientifique
Personal Care and Cosmetics
Polyglyceryl-3 caprate: is widely used in the personal care and cosmetics industry due to its emulsifying and surfactant properties . It facilitates the blending of water and oil-based ingredients, which is essential for creating stable and homogenous products such as creams, lotions, and shampoos. Its mild nature makes it suitable for sensitive skin, providing a comfortable and non-irritating experience. Additionally, it contributes to product texture and stability, enhancing the overall user experience by imparting a smooth and luxurious feel upon application.
Dermatological Applications
In dermatology, polyglyceryl-3 caprate is valued for its gentle cleansing properties and its ability to improve the texture of skincare formulations . It’s particularly beneficial in products designed for sensitive skin, where harsher chemicals may cause irritation. Its emollient properties also help to maintain the skin’s natural barrier, which is crucial for protecting against environmental stressors.
Pharmaceutical Formulations
Polyglyceryl-3 caprate: serves as an emulsifier and surfactant in pharmaceutical formulations . It enhances the delivery of active ingredients in topical medications by ensuring a uniform distribution within the product. Its biodegradable and PEG-free nature aligns with the increasing demand for environmentally friendly and sustainable pharmaceutical excipients.
Food Industry
Although primarily used in cosmetics, polyglyceryl-3 caprate has potential applications in the food industry as an emulsifier . It can help to stabilize food products by maintaining the mixture of ingredients that would otherwise separate, such as oil and water in dressings. Its safety as a food additive has been evaluated, ensuring that it can be consumed without adverse health effects.
Industrial Uses
In industrial settings, polyglyceryl-3 caprate can act as a surfactant and thickener . It’s used to enhance the texture and consistency of various products, ranging from cleaning agents to lubricants. Its ability to form stable emulsions is particularly valuable in products that require a uniform distribution of components.
Environmental Applications
The environmental applications of polyglyceryl-3 caprate are linked to its biodegradability and low toxicity . It can be used in eco-friendly cleaning products, reducing the environmental impact compared to traditional surfactants. Its mild antimicrobial properties also suggest potential uses in water treatment processes, where it could help to control microbial growth without harsh chemicals.
Mécanisme D'action
Target of Action
Polyglyceryl-3 Caprate is primarily used as an emulsifier and surfactant in skincare and hair care formulations . It facilitates the blending of water and oil-based ingredients in products like creams, lotions, and shampoos .
Mode of Action
As an emulsifier, Polyglyceryl-3 Caprate works by reducing the surface tension between oil and water, allowing them to mix and form a stable emulsion . As a surfactant, it enhances the cleansing ability of formulations, ensuring thorough yet gentle cleansing .
Biochemical Pathways
Polyglyceryl-3 Caprate is synthesized through esterification, involving the reaction of glycerin with capric acid, a fatty acid derived from coconut or palm oil . This process results in the formation of a polyglycerol ester. Typically, three glycerin molecules react with one molecule of capric acid to produce Polyglyceryl-3 Caprate .
Pharmacokinetics
The pharmacokinetics of Polyglyceryl-3 Caprate in cosmetic applications primarily involve its interaction with the skin. It is generally considered safe for cosmetic use and has a low risk of causing irritation or allergic reactions . It is well-tolerated by most individuals, including those with sensitive skin .
Result of Action
Polyglyceryl-3 Caprate contributes to product texture and stability, imparting a smooth and luxurious feel upon application . It also enhances the overall efficacy and user experience of cosmetic products . Furthermore, it exhibits an improvement in barrier function as determined by Trans Epidermal Water Loss (TEWL) .
Action Environment
The action of Polyglyceryl-3 Caprate can be influenced by environmental factors such as pH and temperature. It is generally stable under a wide range of conditions, making it suitable for use in various cosmetic formulations .
Orientations Futures
Propriétés
InChI |
InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOWNCQODCNURD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH2+]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Kitol,90%(MixtureofDiastereomers) | |
CAS RN |
7664-93-9, 14808-79-8 | |
| Record name | Sulfuric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



